N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
Overview
Description
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide: is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring. This particular compound is notable for its unique structure, which includes an adamantane moiety, a carboxamide group, and a methoxypyrimidinylsulfamoylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:
Formation of the Methoxypyrimidine Intermediate: The synthesis begins with the preparation of the 6-methoxypyrimidine intermediate. This can be achieved through the reaction of appropriate pyrimidine precursors with methanol under acidic or basic conditions.
Sulfamoylation: The methoxypyrimidine intermediate is then subjected to sulfamoylation, where a sulfonamide group is introduced. This step typically involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Adamantane Carboxylic Acid: The final step involves the coupling of the sulfamoylated intermediate with adamantane-1-carboxylic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This is particularly useful for modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.
Industry: In industrial applications, the compound may be used as a precursor for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide can be compared with other similar compounds, such as:
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide: This compound has a similar structure but includes a phenyl group instead of an adamantane moiety.
2-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide: This compound also shares structural similarities but differs in the substitution pattern on the benzene ring.
The uniqueness of this compound lies in its adamantane moiety, which imparts distinct physicochemical properties and potential biological activities.
Properties
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-30-20-9-19(23-13-24-20)26-31(28,29)18-4-2-17(3-5-18)25-21(27)22-10-14-6-15(11-22)8-16(7-14)12-22/h2-5,9,13-16H,6-8,10-12H2,1H3,(H,25,27)(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIVAVCFAWEIQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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